

solvent and storage conditions for LipiRADICAL Green

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Compound of Interest

Compound Name: *LipiRADICAL Green*

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LipiRADICAL Green Technical Support Center

Welcome to the Technical Support Center for **LipiRADICAL Green**, a novel fluorescent probe for the detection of lipid radicals. This guide provides essential information on the proper handling, storage, and application of **LipiRADICAL Green**, along with troubleshooting tips to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting **LipiRADICAL Green**?

A1: **LipiRADICAL Green** powder should be reconstituted in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution.[\[1\]](#)

Q2: What is the recommended concentration for the stock solution?

A2: The recommended concentration for the stock solution is 1 mM.[\[1\]](#)

Q3: How should I store the **LipiRADICAL Green** powder and reconstituted stock solution?

A3: Both the powder and the reconstituted stock solution in DMSO should be stored at -20°C. [\[1\]](#)[\[2\]](#) It is crucial to protect the solutions from light and avoid repeated freeze-thaw cycles. After reconstitution, it is best to aliquot the stock solution into smaller, single-use volumes.[\[1\]](#)

Q4: What are the excitation and emission wavelengths for **LipiRADICAL Green**?

A4: **LipiRADICAL Green** has a maximum excitation at approximately 470 nm and a maximum emission at around 540 nm.^{[3][4]} Standard FITC/GFP filter sets are generally compatible with this probe.^{[1][3]}

Q5: How does **LipiRADICAL Green** detect lipid radicals?

A5: **LipiRADICAL Green** is a fluorescent probe that is initially in a highly quenched state. When it reacts with lipid radicals through a radical-radical coupling mechanism, its fluorescence is drastically recovered, emitting a green signal.^{[1][4]} This allows for the specific detection of lipid-derived radicals.^[4]

Experimental Protocols & Troubleshooting

Live Cell Imaging of Lipid Radicals

Protocol:

- Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluence.
- Probe Loading: Prepare a 1 μ M working solution of **LipiRADICAL Green** in a serum-free and phenol red-free medium or an appropriate buffer (e.g., HEPES-buffered saline).
- Remove the culture medium, wash the cells with PBS, and then add the **LipiRADICAL Green** working solution.
- Incubate the cells for 20 minutes.^[1]
- Induction of Lipid Peroxidation (Optional): If you are inducing lipid peroxidation, co-treat the cells with your inducer (e.g., diethylnitrosamine (DEN)) and **LipiRADICAL Green**.^[1]
- Imaging: Observe the cells using a fluorescence microscope or a confocal microscope with the appropriate filter set (Ex/Em: ~470 nm/~540 nm).^{[1][3]}

Troubleshooting:

Issue	Possible Cause	Suggested Solution
No or weak fluorescence signal	1. Insufficient lipid radical formation.2. Incorrect filter set.3. Probe degradation.	1. Ensure your experimental conditions are suitable for inducing lipid peroxidation. Include positive controls.2. Verify that your microscope's filter set is compatible with the Ex/Em wavelengths of LipiRADICAL Green. [1] [3] 3. Use freshly prepared working solutions and ensure proper storage of the stock solution. [1]
High background fluorescence	1. Autofluorescence from cells or medium.2. Probe concentration is too high.	1. Image a sample of unstained cells to determine the level of autofluorescence. Use a phenol red-free medium.2. Optimize the probe concentration; you may need to use a lower concentration.
Inconsistent results	1. Variation in cell health or density.2. Inconsistent incubation times.	1. Ensure consistent cell seeding density and monitor cell health.2. Standardize all incubation times throughout the experiment.

In Vitro Detection of Lipid Radicals

Protocol:

- Sample Preparation: Prepare your reaction mixture containing lipids (e.g., polyunsaturated fatty acids) and a radical inducer (e.g., AAPH, hemin) or biological samples such as cell lysates or blood.[\[1\]](#)

- Probe Addition: Add **LipiRADICAL Green** to the reaction mixture. A final concentration of 5-10 μ M is a good starting point.[1]
- Incubation: Incubate the mixture for an appropriate amount of time at a suitable temperature (e.g., 60 minutes at 37°C).[1]
- Measurement: Measure the fluorescence using a fluorescence plate reader or spectrofluorometer at Ex/Em: ~470 nm/~540 nm.[1]

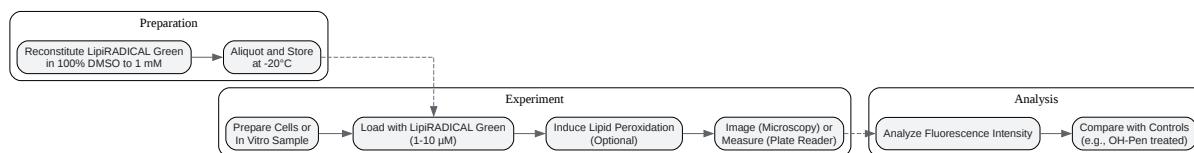
Troubleshooting:

Issue	Possible Cause	Suggested Solution
Signal not dose-dependent	Saturation of the probe or the detection system.	Optimize the concentrations of your lipids, radical inducers, and LipiRADICAL Green to ensure you are working within the linear range of the assay.
High variability between replicates	Inhomogeneous mixing or temperature fluctuations.	Ensure thorough mixing of all components and maintain a constant temperature during the incubation and measurement steps.
Suspected non-specific signal	The probe may be reacting with other components.	To confirm the specificity of the signal to lipid radicals, include a control experiment with a lipid radical-specific inhibitor such as OH-Pen. A reduction in the fluorescent signal in the presence of the inhibitor would indicate specificity.[3][5]

Quantitative Data Summary

Parameter	Value	Reference
Solvent	100% DMSO	[1]
Stock Solution Conc.	1 mM	[1]
Storage (Powder)	-20°C, protected from light	[1][2]
Storage (Solution)	-20°C, aliquoted, protected from light, avoid freeze-thaw	[1]
Excitation (max)	~470 nm	[3]
Emission (max)	~540 nm	[3]
Working Conc. (Live Cell)	1 μ M	[1]
Working Conc. (In Vitro)	5 - 10 μ M	[1]

Experimental Workflow Diagram



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Caption: General experimental workflow for using **LipiRADICAL Green**.

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